Cirazoline

Übersicht

Beschreibung

Cirazoline is a synthetic compound known for its pharmacological properties, particularly its interaction with adrenergic receptors. It is a full agonist at the alpha-1A adrenergic receptor, a partial agonist at both the alpha-1B and alpha-1D adrenergic receptors, and a nonselective antagonist to the alpha-2 adrenergic receptor . This combination of properties makes this compound an effective vasoconstricting agent. Additionally, it has been shown to decrease food intake in rats through activation of alpha-1 adrenoceptors in the paraventricular nucleus of the hypothalamus .

Wirkmechanismus

Target of Action

Cirazoline is a potent drug that acts on several α adrenergic receptors. It is a full agonist of the α1A adrenergic receptor , a partial agonist of both the α1B and α1D adrenergic receptors , and a nonselective antagonist of the α2 adrenergic receptors . These receptors are primarily found in the smooth muscles of blood vessels and the central nervous system.

Mode of Action

This compound interacts with its targets, the α adrenergic receptors, by binding to them and modulating their activity. As an agonist of α1A, it activates this receptor, leading to vasoconstriction. As a partial agonist of α1B and α1D, it can both activate and block these receptors depending on the physiological context. As a nonselective antagonist of α2, it blocks the action of this receptor .

Biochemical Pathways

Additionally, this compound has been shown to decrease food intake in rats, purportedly through activation of α1-adrenoceptors in the paraventricular nucleus in the hypothalamus of the brain .

Biochemische Analyse

Biochemical Properties

Cirazoline plays a significant role in biochemical reactions by interacting with several adrenergic receptors. It acts as a full agonist at the α1A adrenergic receptor, which is involved in vasoconstriction and blood pressure regulation . Additionally, this compound is a partial agonist at the α1B and α1D adrenergic receptors, contributing to its vasoconstrictive effects . It also functions as a nonselective antagonist to the α2 adrenergic receptor, which can influence neurotransmitter release and vascular tone . These interactions highlight the compound’s multifaceted role in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In rats, this compound decreases food intake by activating α1-adrenoceptors in the paraventricular nucleus of the hypothalamus . This activation also impairs spatial memory in monkeys, indicating its influence on cognitive functions . Furthermore, this compound’s interaction with adrenergic receptors can impact cell signaling pathways, gene expression, and cellular metabolism, demonstrating its broad cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with adrenergic receptors. As an agonist at the α1A adrenergic receptor, this compound promotes vasoconstriction by activating these receptors . Its partial agonist activity at the α1B and α1D receptors further enhances this effect . Additionally, this compound’s antagonistic action on the α2 adrenergic receptor can modulate neurotransmitter release and vascular responses . These molecular interactions underscore the compound’s complex mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained vasoconstriction and altered neurotransmitter release, impacting overall cellular homeostasis. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces vasoconstriction and reduces food intake in rats . Higher doses may lead to adverse effects such as impaired spatial memory and potential toxicity . Understanding these dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and duration of action . For example, metabolic enzymes may modify this compound, altering its binding affinity to adrenergic receptors and its overall pharmacological profile. These metabolic interactions are critical for comprehending the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect this compound’s localization and accumulation in specific tissues, influencing its pharmacological effects. Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound’s localization to the mitochondrial outer membrane can impact its interaction with mitochondrial proteins and its overall cellular effects . These subcellular dynamics are essential for elucidating the compound’s mechanism of action.

Vorbereitungsmethoden

Die Synthese von Cirazolin umfasst mehrere Schritte, beginnend mit der Herstellung des wichtigsten Zwischenprodukts, 2-(2-Cyclopropylphenoxy)methyl-4,5-dihydro-1H-imidazol. Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Bildung des Cyclopropylphenol-Zwischenprodukts: Dies beinhaltet die Reaktion von Cyclopropylbromid mit Phenol in Gegenwart einer Base unter Bildung von 2-Cyclopropylphenol.

Veretherung: Das 2-Cyclopropylphenol wird dann mit Chlormethylmethylether umgesetzt, um 2-(2-Cyclopropylphenoxy)methylchlorid zu bilden.

Imidazolbildung: Der letzte Schritt beinhaltet die Reaktion von 2-(2-Cyclopropylphenoxy)methylchlorid mit Imidazol unter basischen Bedingungen, um Cirazolin zu bilden.

Industrielle Produktionsmethoden für Cirazolin sind ähnlich, aber für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Cirazolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cirazolin kann oxidiert werden, um entsprechende Oxide zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Reduktion von Cirazolin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung von reduzierten Imidazolderivaten führt.

Substitution: Cirazolin kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Imidazolring.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Cirazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die adrenerge Rezeptoren und Imidazolderivate betreffen.

Biologie: Cirazolin wird verwendet, um die physiologischen und verhaltensbedingten Auswirkungen der Aktivierung adrenerger Rezeptoren zu untersuchen, einschließlich seiner Auswirkungen auf die Nahrungsaufnahme und das Gedächtnis.

Medizin: Die Forschung zu den möglichen therapeutischen Anwendungen von Cirazolin umfasst seine Verwendung als Vasokonstriktor und seine Auswirkungen auf die Appetitregulierung.

Industrie: Cirazolin wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf adrenerge Rezeptoren abzielen

5. Wirkmechanismus

Cirazolin übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit adrenergen Rezeptoren aus. Als Agonist am α-1A-adrenergen Rezeptor induziert es Vasokonstriktion durch Stimulation der glatten Muskelkontraktion. Seine partielle Agonistenaktivität an den α-1B- und α-1D-adrenergen Rezeptoren trägt zu seinem gesamten pharmakologischen Profil bei. Darüber hinaus kann Cirazolin als nichtselektiver Antagonist am α-2-adrenergen Rezeptor die Neurotransmitterfreisetzung modulieren und verschiedene physiologische Prozesse beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Cirazolin ist einzigartig in seiner Kombination von Agonisten- und Antagonistenaktivitäten an verschiedenen adrenergen Rezeptoren. Ähnliche Verbindungen umfassen:

Oxymetazolin: Ein weiteres Imidazolderivat mit ähnlicher α-adrenerger Rezeptoraktivität, das sich jedoch in seiner Selektivität und Potenz unterscheidet.

Phenylephrin: Ein selektiver α-1-adrenerger Rezeptoragonist, der hauptsächlich als abschwellendes Mittel und Vasopressor eingesetzt wird.

Clonidin: Ein α-2-adrenerger Rezeptoragonist mit Anwendungen bei Bluthochdruck und Aufmerksamkeitsdefizit-Hyperaktivitätsstörung

Das einzigartige Rezeptorprofil von Cirazolin macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen.

Biologische Aktivität

Cirazoline is a synthetic compound primarily recognized for its role as an alpha-1 adrenergic receptor agonist . This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits a multifaceted interaction with adrenergic receptors:

- Alpha-1 Adrenergic Receptors : this compound acts as an agonist for the α1A subtype and a partial agonist for α1B and α1D subtypes. This activity leads to vasoconstriction and increased blood pressure due to smooth muscle contraction in blood vessels .

- Alpha-2 Adrenergic Receptors : It functions as a nonselective antagonist of α2 receptors, which may influence neurotransmitter release and modulate sympathetic nervous system activity .

This combination of actions suggests that this compound can effectively regulate vascular tone and has potential applications in managing conditions related to hypotension.

Pharmacological Effects

This compound's pharmacological profile includes various effects:

- Vasoconstriction : Due to its agonistic action on alpha-1 receptors, this compound induces vasoconstriction, which can be beneficial in treating low blood pressure scenarios.

- Thermoregulation : Research indicates that this compound can induce hyperthermia by activating thermoregulatory neurons in the hypothalamus. This effect is characterized by increased firing rates in temperature-insensitive neurons while decreasing firing rates in warm-sensitive neurons .

- Appetite Suppression : Studies have shown that this compound may decrease food intake in animal models by acting on the hypothalamus, specifically through α1-adrenoceptors located in the paraventricular nucleus .

Study 1: Thermoregulatory Response

A study investigated the effects of this compound on thermosensitive neurons within the preoptic area of the hypothalamus (POAH). The findings revealed:

| Neuron Type | Baseline Firing Rate (impulses/s) | Firing Rate with this compound (impulses/s) | Change |

|---|---|---|---|

| Warm-sensitive Neurons | 3.7 ± 0.5 | 0.44 ± 0.19 | Decrease |

| Temperature-insensitive Neurons | 3.4 ± 0.38 | 10.49 ± 1.40 | Increase |

The study concluded that this compound significantly alters neuronal firing rates, which correlates with its thermoregulatory effects .

Study 2: Appetite Regulation

In a controlled experiment involving rats, this compound was administered to assess its impact on food intake. Results indicated a significant reduction in consumption, supporting its potential role in appetite suppression through central mechanisms involving adrenergic signaling .

Eigenschaften

IUPAC Name |

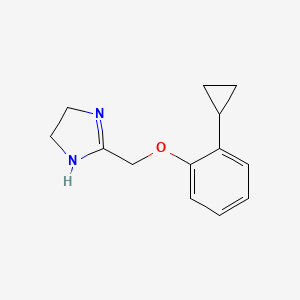

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13/h1-4,10H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAORIDZYZDUZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2OCC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40600-13-3 (mono-hydrochloride) | |

| Record name | Cirazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045131 | |

| Record name | Cirazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-16-1 | |

| Record name | Cirazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cirazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK318GVY3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.